molecular formula C11H12N2O2 B12742825 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane CAS No. 288862-78-2

1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane

Katalognummer: B12742825
CAS-Nummer: 288862-78-2
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: FBFLUTUPSIYUIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane is a chemical compound that belongs to the class of oxazolo-pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a pyridine derivative with an oxazole moiety. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane can be compared with other similar compounds, such as:

    1-(Oxazolo(4,5-b)pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound has a similar oxazolo-pyridine structure but with different functional groups, leading to distinct biological activities.

    1-(Oxazolo(4,5-b)pyridin-2-yl)-6-phenylhexan-1-one: Another related compound with a phenyl group, which may confer different chemical and biological properties.

    1-(5-Methyl(1,3)oxazolo(4,5-b)pyridin-2-yl)piperidine-4-carboxylic acid: This compound has a piperidine ring and carboxylic acid group, making it unique in its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

288862-78-2

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pentan-1-one

InChI

InChI=1S/C11H12N2O2/c1-2-3-5-8(14)11-13-10-9(15-11)6-4-7-12-10/h4,6-7H,2-3,5H2,1H3

InChI-Schlüssel

FBFLUTUPSIYUIG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=NC2=C(O1)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.